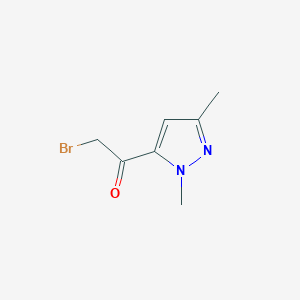

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-1-(2,5-dimethylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5-3-6(7(11)4-8)10(2)9-5/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFFAPKXWKOIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590494 | |

| Record name | 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015936-63-6 | |

| Record name | 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015936-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone basic properties

An In-depth Technical Guide to 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As an α-haloketone, it possesses two reactive electrophilic sites, rendering it a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems. The presence of the 1,3-dimethylpyrazole moiety is noteworthy; pyrazole rings are considered "privileged structures" in drug discovery, appearing in a wide array of pharmacologically active agents.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this valuable chemical intermediate, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all scientific work. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in databases and supplier catalogs.

| Property | Value | Source(s) |

| CAS Number | 1015936-63-6 | [2][3][4] |

| Molecular Formula | C₇H₉BrN₂O | [2][3] |

| Molecular Weight | 217.07 g/mol | [3] |

| Purity | Typically ≥95% | [2][3] |

| MDL Number | MFCD08448179 | [3] |

| Synonyms | Ethanone, 2-bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)- | [2] |

Physical State and Storage: This compound is typically supplied as a solid. Due to its reactivity, proper storage is critical to maintain its integrity. It should be kept in a dark place, under an inert atmosphere, and stored in a freezer at temperatures under -20°C.[2] For shipping, cold-chain transportation is recommended to prevent degradation.[2]

Structural Representation: The structure combines a pyrazole ring, substituted with methyl groups at the N1 and C3 positions, with a bromoacetyl group at the C5 position.

Caption: General scheme for pyrazolylthiazole synthesis.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for constructing novel bioactive molecules.

-

Scaffold for Medicinal Chemistry: The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and various kinase inhibitors used in oncology. T[1]his compound provides a direct route to append this privileged scaffold to other functional groups.

-

Synthesis of Biologically Active Heterocycles: As demonstrated, it is a key precursor for pyrazolylthiazoles. The combination of pyrazole and thiazole rings in a single molecule can lead to compounds with promising anti-cancer, anti-inflammatory, antimicrobial, and analgesic activities. *[5] Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are identified and then elaborated or linked to create more potent lead compounds. A reactive intermediate like this allows for the rapid derivatization of a pyrazole-containing fragment to explore the surrounding chemical space and optimize binding interactions with a biological target.

[6]---

Safety, Handling, and Toxicology

As an α-haloketone, this compound is expected to be a reactive and hazardous substance. The information below is generalized from safety data for structurally similar compounds and should be treated with utmost caution. A[7][8][9] substance-specific Safety Data Sheet (SDS) must always be consulted before handling.

[10]Hazard Identification: Structurally related α-bromoketones are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.

[7]| Hazard Statement | Description | | :--- | :--- | | H315 | Causes skin irritation | | H319 | Causes serious eye irritation | | H335 | May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. *[7][8] Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [7] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [7] * Respiratory Protection: If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. Avoid breathing fumes or dust. *[7] General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Sources

- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.at [fishersci.at]

- 9. fishersci.com [fishersci.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS 1015936-63-6): Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, a key heterocyclic building block for pharmaceutical and agrochemical research. While direct, peer-reviewed synthesis protocols for this specific molecule are not prevalent in publicly accessible literature, this document constructs a validated, two-stage synthetic pathway based on fundamental, well-established organic chemistry principles: the synthesis of the ketone precursor followed by its alpha-bromination. We delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and offer predicted analytical data for robust characterization. Furthermore, this guide explores the reactivity of this α-bromo ketone and its significant potential as a versatile intermediate in the development of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their discovery programs.

Introduction and Strategic Significance

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.[2][3] The title compound, this compound, combines this potent heterocyclic core with a reactive α-bromo ketone functional group. This strategic combination renders it an exceptionally valuable intermediate. The bromine atom serves as an excellent leaving group, activating the α-carbon for nucleophilic substitution (SN2) reactions, thereby enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[4][5] Understanding its synthesis and reactivity is paramount for its effective utilization in drug discovery pipelines.

Physicochemical Properties & Safety

A summary of the key properties for this compound is presented below. This data is compiled from various chemical supplier catalogs.[6]

| Property | Value | Source |

| CAS Number | 1015936-63-6 | [6] |

| Molecular Formula | C₇H₉BrN₂O | [6] |

| Molecular Weight | 217.07 g/mol | N/A |

| Appearance | Typically a solid (predicted) | N/A |

| Purity | ≥95% (typical commercial grade) | [6] |

| Storage | Store in freezer (-20°C), under inert atmosphere, protected from light. | [6] |

Safety & Handling:

This compound belongs to the class of α-halo ketones. These compounds are potent lachrymators and are corrosive, causing severe skin burns and eye damage.[7] All handling must be performed by trained personnel in a well-ventilated chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles and a full-face shield

-

Flame-retardant lab coat

Emergency Procedures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Proposed Synthetic Pathway & Mechanism

The synthesis is logically approached as a two-step sequence: (1) Formation of the precursor ketone, 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, and (2) Subsequent α-bromination.

Caption: Proposed two-step synthesis of the target compound.

Mechanism of Acid-Catalyzed Alpha-Bromination

The α-bromination of a ketone in an acidic medium is a classic and well-understood reaction that proceeds via an enol intermediate.[8][9] The acid catalyst is crucial as it facilitates the tautomerization of the ketone into its more nucleophilic enol form.

The mechanism involves three key steps:

-

Acid-Catalyzed Enolization (Rate-Determining Step): The carbonyl oxygen is protonated by the acid catalyst (e.g., acetic acid), which increases the acidity of the α-protons. A weak base (like water or another molecule of the ketone) removes an α-proton, leading to the formation of the enol intermediate.[8]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine molecule (Br₂).

-

Deprotonation: The resulting protonated α-bromo ketone is deprotonated, typically by the bromide ion generated in the previous step, to yield the final product and regenerate the acid catalyst.

Caption: Acid-catalyzed mechanism for α-bromination of ketones.

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies for analogous transformations.[10][11] Researchers should perform initial small-scale trials to optimize conditions.

Protocol 1: Synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (Precursor)

This protocol adapts the principles of Grignard addition to an ester, starting from a pyrazole carboxylate precursor.[11]

Materials:

-

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

-

Methylmagnesium bromide (3.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methylmagnesium bromide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone precursor.

Protocol 2: Synthesis of this compound

This protocol is based on the standard acid-catalyzed α-bromination of ketones.[10]

Materials:

-

1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (1.0 eq)

-

Glacial acetic acid

-

Bromine (Br₂) (1.0 eq)

-

Dichloromethane (DCM)

-

Cold water

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone precursor (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to below 10°C.

-

Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred ketone solution. The characteristic red-brown color of bromine should disappear upon addition. Maintain the temperature below 10°C throughout the addition.

-

Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.

-

Pour the reaction mixture into a separatory funnel containing cold water and DCM.

-

Wash the organic layer sequentially with saturated NaHSO₃ solution (to quench any excess bromine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography if necessary.

Characterization

While specific, published spectral data for the title compound is scarce, we can predict the expected ¹H and ¹³C NMR signals based on the analysis of structurally similar pyrazole ethanone derivatives.[12]

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~6.5 | s |

| ~4.4 | s |

| ~3.9 | s |

| ~2.4 | s |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (Ketone) |

| ~152 | Pyrazole C3 |

| ~142 | Pyrazole C5 |

| ~110 | Pyrazole C4 |

| ~38 | Pyrazole N-CH₃ |

| ~32 | -CH₂Br |

| ~14 | Pyrazole C3-CH₃ |

FT-IR (Predicted): Key signals would include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and C-Br stretch around 600-700 cm⁻¹. Mass Spectrometry (MS): Expect to see a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile electrophilic intermediate for building more complex molecules. The α-bromine is readily displaced by a wide range of nucleophiles in SN2 reactions.

Caption: Synthetic utility workflow of the title compound.

A prime example is its use in the Hantzsch thiazole synthesis. Reaction with a thioamide or thiourea leads to the formation of highly functionalized 2-aminothiazole or 2-substituted-thiazole rings, which are prevalent motifs in biologically active compounds.[13] This reactivity profile makes it an ideal starting point for generating libraries of novel pyrazole-containing compounds for high-throughput screening in drug and agrochemical discovery.

Conclusion

References

-

Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN108864195A.

-

Request PDF. (2016). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54(1). Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

Lead Sciences. (n.d.). This compound. Catalog No: BD25129. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Available at: [Link]

- Google Patents. (n.d.). Fluorophenyl pyrazol compounds. WO2015094913A1.

-

YouTube. (2019). mechanism of alpha-halogenation of ketones. Available at: [Link]

-

MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. Available at: [Link]

- Google Patents. (n.d.). A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. CN101928208A.

-

TSI Journals. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1). Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). Reactions of nucleophiles with α-halo ketones. Available at: [Link]

- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. CN112279812A.

-

American Elements. (n.d.). 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Available at: [Link]

-

Request PDF. (2009). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Available at: [Link]

-

PubChem. (n.d.). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. Patent US-8324176-B2. Available at: [Link]

-

JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available at: [Link]

-

ResearchGate. (2018). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]

-

Justia Patents. (n.d.). Patents Assigned to Boehringer Ingelheim Pharmaceuticals, Inc.. Available at: [Link]

-

JOCPR. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 221-225. Available at: [Link]

-

Molbase. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Available at: [Link]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. jddtonline.info [jddtonline.info]

- 3. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 12. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic pathway of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone, a key heterocyclic building block in medicinal chemistry. This document delves into the nuanced structural features of this α-bromoketone-substituted pyrazole, offering predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). A detailed, field-proven protocol for its synthesis via electrophilic bromination of the corresponding acetylpyrazole is presented, emphasizing the causal relationships between reaction conditions and outcomes. Furthermore, this guide explores the compound's reactivity and its utility as a versatile precursor for the synthesis of more complex molecules, particularly in the context of drug discovery and development.

Introduction: The Significance of Pyrazole Scaffolds and α-Bromoketone Reactivity

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] The specific substitution pattern on the pyrazole ring is critical for modulating pharmacological activity, and the introduction of reactive functional groups allows for the facile diversification of these core structures.[3]

This compound (Figure 1) is a bifunctional molecule of significant interest. It combines the stable, aromatic 1,3-dimethylpyrazole moiety with a highly reactive α-bromoketone functionality. α-Haloketones are powerful electrophiles, readily undergoing nucleophilic substitution at the α-carbon, making them invaluable intermediates for constructing larger, more complex molecular architectures.[4][5] This dual reactivity profile makes the title compound a strategic precursor for synthesizing a variety of heterocyclic systems, such as thiazoles and other nitrogen- and sulfur-containing rings, which are also prevalent in pharmacologically active compounds.[6]

This guide will provide a detailed examination of the molecular characteristics of this compound and a robust synthetic protocol, thereby equipping researchers with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is defined by a planar, five-membered 1,3-dimethylpyrazole ring linked at the C5 position to a bromoacetyl group. The key structural features are the C-Br bond alpha to the carbonyl group, which is the primary site of electrophilic reactivity, and the substituted pyrazole ring, which influences the overall electronic properties and steric environment of the molecule.

While specific experimental spectra for this exact compound are not widely published, we can confidently predict its characteristic spectroscopic data based on the analysis of its constituent functional groups and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.50 | Singlet | 1H | Pyrazole H4 | The lone proton on the pyrazole ring is expected to appear as a sharp singlet in this region. Its precise chemical shift is influenced by the electron-donating methyl groups and the electron-withdrawing acetyl group. |

| ~ 4.40 | Singlet | 2H | -CH₂Br | The methylene protons adjacent to the bromine atom and the carbonyl group are highly deshielded and will appear as a singlet. The singlet nature arises from the absence of adjacent protons. |

| ~ 3.90 | Singlet | 3H | N-CH₃ (at N1) | The methyl group attached to the N1 position of the pyrazole ring will be a singlet. Its chemical shift is characteristic of N-methyl groups in five-membered aromatic heterocycles. |

| ~ 2.30 | Singlet | 3H | C-CH₃ (at C3) | The methyl group at the C3 position of the pyrazole ring will also appear as a singlet. It is typically found at a slightly higher field (lower ppm) compared to the N-methyl group due to the differing electronic environments. Data from similar 3,5-dimethylpyrazoles supports this assignment.[7] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 185.0 | C=O | The carbonyl carbon of the ketone is highly deshielded and will appear at a low field. |

| ~ 152.0 | Pyrazole C3 | The carbon atom at position 3 of the pyrazole ring, substituted with a methyl group, will be found in this region. |

| ~ 145.0 | Pyrazole C5 | The carbon at position 5, bearing the bromoacetyl substituent, is also significantly deshielded. |

| ~ 110.0 | Pyrazole C4 | The protonated carbon of the pyrazole ring (C4) will appear at a higher field compared to the substituted carbons. |

| ~ 38.0 | N-CH₃ (at N1) | The carbon of the N-methyl group. |

| ~ 35.0 | -CH₂Br | The carbon of the bromomethyl group is deshielded by the adjacent carbonyl and bromine. |

| ~ 14.0 | C-CH₃ (at C3) | The carbon of the C3-methyl group will be found at a high field. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 1710 - 1690 | Strong | C=O stretch (ketone) | A strong, sharp absorption in this region is the hallmark of a carbonyl group in a ketone. The conjugation with the pyrazole ring may slightly lower the frequency compared to a simple aliphatic ketone. |

| ~ 1550 - 1450 | Medium | C=N, C=C stretch | These absorptions are characteristic of the pyrazole ring's aromatic system. |

| ~ 1300 - 1100 | Medium | C-N stretch | Stretching vibrations of the carbon-nitrogen bonds within the pyrazole ring. |

| ~ 700 - 600 | Medium | C-Br stretch | The carbon-bromine bond stretch is typically observed in this region of the fingerprint part of the spectrum. |

| ~ 3000 - 2850 | Medium | C-H stretch (aliphatic) | These bands correspond to the stretching vibrations of the methyl and methylene C-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₇H₉BrN₂O will be observed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation Pathways:

-

α-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. This would lead to the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br), resulting in a prominent peak for the [M - Br]⁺ or [M - CH₂Br]⁺ fragment.

-

Loss of CO: Fragmentation can also occur with the loss of a neutral carbon monoxide molecule, leading to a [M - CO]⁺ peak.

-

Pyrazole Ring Fragmentation: The stable pyrazole ring may also fragment, though this is generally less favorable than cleavage at the reactive α-bromoketone side chain.

-

Synthesis of this compound

The most direct and efficient method for the synthesis of the title compound is the electrophilic α-bromination of the precursor, 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone. This reaction proceeds via an enol or enolate intermediate, which then attacks a bromine source.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the α-bromination of ketones.

Materials and Reagents:

-

1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid or Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (1.0 eq) in glacial acetic acid or dichloromethane.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. Rationale: The slow, cooled addition controls the exothermic reaction and minimizes the formation of poly-brominated side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into ice-cold water. If bromine color persists, add saturated sodium thiosulfate solution dropwise until the color disappears.

-

Extraction: If DCM was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine. Rationale: The bicarbonate wash is crucial to remove the acidic solvent/catalyst, preventing potential degradation of the product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity to act as an electrophilic building block for the construction of more elaborate molecular frameworks.

Hantzsch Thiazole Synthesis

A classic and highly effective application is the Hantzsch thiazole synthesis, where the α-bromoketone reacts with a thioamide to form a thiazole ring.[8] This reaction is a cornerstone of heterocyclic synthesis.

Caption: Hantzsch synthesis of pyrazolyl-thiazoles.

Gabriel Synthesis of Primary Amines

The compound can be used in a Gabriel-type synthesis to introduce a primary amine group.[4] Reaction with potassium phthalimide, followed by hydrazinolysis, yields the corresponding α-amino ketone, a valuable synthon for peptidomimetics and other nitrogen-containing compounds.

Caption: Gabriel synthesis of a primary aminoketone.

Conclusion

This compound is a strategically important synthetic intermediate that bridges the well-established pharmacology of pyrazoles with the versatile reactivity of α-bromoketones. Its molecular structure is amenable to detailed characterization by modern spectroscopic methods, and its synthesis is straightforward and scalable. The ability to readily introduce this moiety into more complex structures through reactions like the Hantzsch thiazole synthesis underscores its value to the drug discovery and development community. This guide provides the essential technical knowledge for researchers to confidently synthesize and utilize this potent chemical building block in the quest for novel therapeutic agents.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

-

El-Sayed, R., et al. (2016). 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54(1). [Link]

-

BYJU'S. (n.d.). Gabriel Phthalimide Synthesis Reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750409, this compound. [Link]

-

Sangshetti, J. N., et al. (2016). Pyrazole and its biological potential: A review. Bioorganic & Medicinal Chemistry, 24(18), 3845-3866. [Link]

-

Verma, A., et al. (2014). Pyrazole containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 77, 308-333. [Link]

-

Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

-

Lead Sciences. (n.d.). This compound. [Link]

-

ChemUniverse. (n.d.). This compound. [Link]

-

Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

-

Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]

-

Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone [synhet.com]

- 4. americanelements.com [americanelements.com]

- 5. PubChemLite - 2-[4-bromo-1-(propan-2-yl)-1h-pyrazol-5-yl]ethan-1-ol (C8H13BrN2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The presence of an α-bromo ketone functional group makes this compound a versatile intermediate for further chemical modifications, allowing for the synthesis of more complex molecules through reactions such as nucleophilic substitution[3]. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound in any research and development setting. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Properties

The structural integrity and key physicochemical properties of a compound are foundational to its application in drug development. The molecular structure of this compound is depicted below, and its properties are summarized in the accompanying table.

Caption: Molecular Structure of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O | |

| Molecular Weight | 217.07 g/mol | |

| CAS Number | 1015936-63-6 | |

| Appearance | Expected to be a solid | General knowledge |

| Purity | 95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit four distinct signals. The chemical shifts are influenced by the electronic environment of the pyrazole ring and the electron-withdrawing effects of the carbonyl and bromine groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Rationale |

| CH ₃ (at C3) | ~2.3 | Singlet | 3H | Methyl group on an aromatic ring. |

| N-CH ₃ (at N1) | ~3.8 | Singlet | 3H | Methyl group attached to a nitrogen atom in a pyrazole ring. |

| CH ₂Br | ~4.4 | Singlet | 2H | Methylene protons adjacent to a carbonyl and a bromine atom. |

| Pyrazole CH (at C4) | ~6.5 | Singlet | 1H | Proton on the pyrazole ring, typically in this region. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. We predict eight distinct carbon signals for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C H₃ (at C3) | ~14 | Typical for a methyl group on a pyrazole ring. |

| C H₂Br | ~30 | Carbon attached to a bromine and adjacent to a carbonyl group. |

| N-C H₃ (at N1) | ~37 | N-methyl group on a pyrazole ring. |

| C 4 (Pyrazole ring) | ~110 | Unsubstituted carbon on the pyrazole ring. |

| C 5 (Pyrazole ring) | ~140 | Carbon of the pyrazole ring attached to the ethanone moiety. |

| C 3 (Pyrazole ring) | ~150 | Carbon of the pyrazole ring attached to the methyl group. |

| C =O | ~185 | Carbonyl carbon of a ketone. |

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands (Expected)

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |

| C-H stretch (sp³) | 2900-3000 | Medium | From the methyl and methylene groups. |

| C=O stretch (ketone) | 1685-1715 | Strong | Characteristic of an α-bromo ketone conjugated with the pyrazole ring[4][5]. |

| C=N/C=C stretch (pyrazole) | 1500-1600 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-N stretch | 1300-1400 | Medium | Stretching vibrations of the pyrazole ring. |

| C-Br stretch | 500-600 | Medium-Strong | Characteristic absorption for a bromoalkane. |

Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Collect the spectrum and perform a background subtraction using the spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Expected Mass Spectrum

The mass spectrum of this compound, likely obtained via Electron Ionization (EI), will exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity[6].

Molecular Ion:

-

[M]⁺: m/z = 216 (corresponding to C₇H₉⁷⁹BrN₂O)

-

[M+2]⁺: m/z = 218 (corresponding to C₇H₉⁸¹BrN₂O)

Plausible Fragmentation Pathway

The fragmentation of the molecular ion will likely proceed through several key pathways, including the loss of the bromine atom and cleavage adjacent to the carbonyl group.

Caption: Plausible mass spectral fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition Parameters (GC-MS):

-

GC:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).

-

-

MS:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis: Identify the molecular ion peaks (M⁺ and M⁺+2) and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Synthesis Pathway

A plausible synthetic route to this compound involves the bromination of a suitable precursor, 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone. This reaction is an example of α-halogenation of a ketone, which can be achieved using various brominating agents[3].

Caption: Proposed synthesis of the title compound.

References

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES . TSI Journals. [Link]

-

Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives . E-RESEARCHCO. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives . MDPI. [Link]

-

2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles] . ResearchGate. [Link]

-

Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents . Journal of Drug Delivery and Therapeutics. [Link]

-

Characterization data for new pyrazole derivatives . ResearchGate. [Link]

-

1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... . ResearchGate. [Link]

-

Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone . Molbase. [Link]

-

Supplementary Information . The Royal Society of Chemistry. [Link]

-

The Infrared Spectra of α-Brominated Ketosteroids . Journal of the American Chemical Society. [Link]

-

This compound . ChemUniverse. [Link]

-

Mass spectrometry of halogen-containing organic compounds . ResearchGate. [Link]

-

Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones . Organic Chemistry: A Tenth Edition. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . ResearchGate. [Link]

-

Spectroscopy of Aldehydes and Ketones . Oregon State University. [Link]

-

1,3-Dimethyl-1H-pyrazol-5-amine . PubChem. [Link]

-

IR Spectroscopy Tutorial: Ketones . University of Calgary. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI. [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling . Journal of the American Chemical Society. [Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Its inherent properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone in the design of novel therapeutics. This guide focuses on a key intermediate, 2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone , a versatile building block that provides a gateway to a diverse range of complex heterocyclic systems, particularly those of interest in drug development. We will delve into its synthesis, explore its reactivity, and highlight its application in the creation of pharmacologically relevant molecules.

Physicochemical Properties

Before exploring the synthetic and applicative aspects, it is essential to understand the fundamental properties of the title compound.

| Property | Value | Reference |

| CAS Number | 1015936-63-6 | [2][3] |

| Molecular Formula | C₇H₉BrN₂O | [2][3] |

| Molecular Weight | 217.07 g/mol | [3] |

| Appearance | Expected to be a solid | - |

| Purity | Typically >95% | [2][3] |

| Storage | Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C. | [2] |

Proposed Synthesis and Mechanistic Insights

Step 1: Synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (Precursor)

The precursor is synthesized via a condensation reaction followed by N-methylation and acylation. A plausible route involves the reaction of hydrazine hydrate with acetylacetone to form 3,5-dimethylpyrazole, which is then methylated and subsequently acylated.

Experimental Protocol:

-

Formation of 3,5-dimethylpyrazole: A mixture of acetylacetone and hydrazine hydrate is refluxed in ethanol for 3 hours.[4] The solvent is then removed under reduced pressure to yield 3,5-dimethylpyrazole.[4]

-

N-methylation: The resulting 3,5-dimethylpyrazole is treated with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydroxide or potassium carbonate, to yield 1,3,5-trimethylpyrazole.

-

Acylation: 1,3,5-trimethylpyrazole is then subjected to a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group at the C5 position.

Step 2: Bromination of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone

The target compound is obtained by the bromination of the acetyl group of the precursor. This is a common transformation for ketones.

Experimental Protocol:

-

Dissolve 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (1 equivalent) in a suitable solvent, such as glacial acetic acid or dichloromethane.[5][6]

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture, maintaining the temperature at around 10-15°C.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium bisulfite to remove any excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

-

The use of glacial acetic acid or dichloromethane as a solvent is standard for bromination reactions as they are relatively inert under these conditions.

-

The slow addition of bromine at a controlled temperature is crucial to prevent side reactions, such as multiple brominations or ring bromination.

-

The work-up procedure with sodium bisulfite is a standard method to safely neutralize unreacted bromine.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for the title compound is not available in the reviewed literature, the following are predicted values based on the analysis of structurally similar compounds and standard NMR prediction software.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~2.30 | s |

| ~3.90 | s |

| ~4.50 | s |

| ~6.50 | s |

Note: These are predicted values and should be confirmed by experimental data. The actual chemical shifts may vary depending on the solvent and other experimental conditions.

Reactivity and Synthetic Applications: Gateway to Pyrazolyl-Thiazoles

The primary utility of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of pyrazolyl-thiazole derivatives. This transformation is typically achieved through the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

This classic condensation reaction involves the reaction of an α-haloketone (in this case, our title compound) with a thioamide or thiourea derivative.

General Reaction Scheme:

Caption: Hantzsch synthesis of pyrazolyl-thiazoles.

Experimental Protocol (General):

-

Dissolve this compound (1 equivalent) and the desired thioamide or thiourea derivative (1 equivalent) in ethanol.

-

Add a catalytic amount of a base, such as triethylamine (TEA), to the mixture.

-

Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the solid product with cold ethanol and dry to obtain the pure pyrazolyl-thiazole derivative.

Mechanistic Insights:

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the bromomethyl group, followed by cyclization and dehydration.

Applications in Drug Development and Biological Activity of Derivatives

The pyrazole-thiazole hybrid scaffold is of significant interest in drug discovery due to its wide range of biological activities.[7] While specific data for derivatives of this compound is limited, the broader class of pyrazolyl-thiazoles has demonstrated promising activity in several therapeutic areas.

Enzyme Inhibition

Many pyrazolyl-thiazole derivatives have been identified as potent enzyme inhibitors, a key strategy in modern drug design.

-

Aldose Reductase and α-Glycosidase Inhibition: Structurally related pyrazolyl-thiazole derivatives have shown potent inhibitory activity against aldose reductase and α-glycosidase, enzymes implicated in diabetic complications.[8] For instance, some derivatives exhibit Kᵢ values in the low micromolar range against aldose reductase and even sub-micromolar activity against α-glycosidase, significantly more potent than the standard drug acarbose.[8]

-

Tyrosinase Inhibition: Certain coumarinyl-pyrazolinyl substituted thiazoles have been reported as highly potent non-competitive inhibitors of mushroom tyrosinase, with IC₅₀ values in the nanomolar range.[9] This suggests potential applications in treating hyperpigmentation disorders.

| Enzyme Target | Derivative Class | Reported Activity (IC₅₀ / Kᵢ) | Reference |

| Aldose Reductase | Pyrazolyl-thiazoles | Kᵢ = 7.09 ± 0.19 µM | [8] |

| α-Glycosidase | Pyrazolyl-thiazoles | Kᵢ = 0.43 ± 0.06 µM | [8] |

| Mushroom Tyrosinase | Coumarinyl-pyrazolinyl thiazoles | IC₅₀ = 0.00458 ± 0.00022 µM | [9] |

Anticancer Activity

The pyrazole-thiazole scaffold is a promising framework for the development of novel anticancer agents.

-

EGFR and HER-2 Inhibition: Pyrazolyl-thiazole and pyrazolyl-thiazolidinone derivatives have been designed as analogues of celecoxib and dasatinib, showing selective inhibitory effects against COX-2, EGFR, and HER-2.[10] Some of these compounds exhibit potent anti-proliferative activity against breast (MCF-7) and lung (A549) cancer cell lines with IC₅₀ values in the low micromolar range.[10][11]

-

Induction of Apoptosis: The anticancer mechanism of these compounds often involves the induction of apoptosis and cell cycle arrest.[10]

Caption: Simplified signaling pathway targeted by pyrazolyl-thiazole anticancer agents.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward, albeit proposed, synthesis and its predictable reactivity make it an attractive starting material for the construction of more complex heterocyclic systems. The demonstrated potent and diverse biological activities of its pyrazolyl-thiazole derivatives, particularly in the realms of enzyme inhibition and anticancer research, underscore the importance of this compound as a key intermediate in the ongoing quest for novel therapeutic agents. Further exploration of the derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

-

Gecen, H., et al. (2020). Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies. Archiv der Pharmazie, 353(9), e2000109. [Link]

-

Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Scientific Reports, 13(1), 1085. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Uslu, H., et al. (2017). Synthesis, molecular docking studies of coumarinyl-pyrazolinyl substituted thiazoles as non-competitive inhibitors of mushroom tyrosinase. Bioorganic & Medicinal Chemistry, 25(18), 4846–4855. [Link]

-

Kumar, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(36), 26035-26050. [Link]

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]

-

Abdel-Wahab, B. F., et al. (2016). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54(1). [Link]

-

Asif, M., et al. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Square. [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Fayed, E. A. A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-26. [Link]

-

Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

-

Gomha, S. M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7343. [Link]

-

Molnar, J. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Synlett. [Link]

-

Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]

-

American Elements. (n.d.). 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Salkeyeva, L. K., et al. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY, 1(1), 38-48. [Link]

-

Abu Safieh, K. A., et al. (2007). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 62(8), 1135-1140. [Link]

-

Shingare, M. S., & Patil, S. D. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]

-

PubChem. (n.d.). 1-[3-(3-bromophenyl)-1H-pyrazol-5-yl]ethanone. Retrieved from [Link]

-

Stanovnik, B., et al. (2000). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molecules, 5(12), 1236-1242. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. tsijournals.com [tsijournals.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 8. Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking studies of coumarinyl-pyrazolinyl substituted thiazoles as non-competitive inhibitors of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Dimethyl-Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases.[2][3] Among the vast library of pyrazole derivatives, dimethyl-pyrazoles have emerged as a particularly promising class of compounds, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of dimethyl-pyrazole compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their efficacy.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Dimethyl-pyrazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their ability to inhibit tumor growth through various mechanisms of action.[4][5] These compounds have been shown to target key signaling pathways and cellular processes that are fundamental to cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of dimethyl-pyrazole compounds are often attributed to their ability to inhibit a range of protein kinases that are crucial for cancer cell signaling. These include:

-

Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK2, dimethyl-pyrazole derivatives can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[4][5]

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers, can block downstream signaling pathways responsible for cell growth and survival.[4][6]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFRs, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5]

Furthermore, some dimethyl-pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and to inhibit tubulin polymerization, a critical process for cell division.[4]

Experimental Workflow: Screening for Anticancer Activity

A typical workflow for evaluating the anticancer potential of novel dimethyl-pyrazole compounds is outlined below. The causality behind this experimental design is to first assess the general cytotoxicity of the compounds against cancer cell lines and then to elucidate the specific mechanisms by which the most potent compounds exert their effects.

Caption: Workflow for anticancer evaluation of dimethyl-pyrazole compounds.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][7][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the dimethyl-pyrazole compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[7]

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value can then be determined from the dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Dimethyl-pyrazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10][11]

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The anti-inflammatory properties of many dimethyl-pyrazole compounds are linked to their selective inhibition of COX-2.[9][11][12][13] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[11] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10]

Signaling Pathway: COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory pathway and the point of intervention for dimethyl-pyrazole inhibitors.

Caption: Inhibition of the COX-2 pathway by dimethyl-pyrazole compounds.

Key Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[14][15][16][17]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The degree of swelling can be measured to assess the efficacy of an anti-inflammatory agent.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a sufficient period.

-

Compound Administration: Administer the dimethyl-pyrazole compound or a control vehicle (e.g., saline) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Carrageenan Injection: After a predetermined time (to allow for drug absorption), inject a solution of carrageenan (typically 1% in saline) into the sub-plantar region of the right hind paw.[17]

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours).[14]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Dimethyl-pyrazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[18][19][20]

Mechanism of Antimicrobial Action

The precise mechanisms by which dimethyl-pyrazole compounds exert their antimicrobial effects are still under investigation and may vary depending on the specific derivative and the target microorganism. However, proposed mechanisms include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Key Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23][24][25]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Prepare serial two-fold dilutions of the dimethyl-pyrazole compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.

Anticonvulsant and Neuroprotective Activities

Dimethyl-pyrazole compounds have also been explored for their potential in treating neurological disorders. Certain derivatives have exhibited anticonvulsant properties, while others have shown promise in the context of neurodegenerative diseases like Alzheimer's.

Anticonvulsant Mechanism: GABAergic Modulation

The anticonvulsant effects of some dimethyl-pyrazole derivatives are thought to be mediated through the enhancement of GABAergic neurotransmission.[26] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By positively modulating GABA receptors, these compounds can increase inhibitory signaling, thereby reducing neuronal hyperexcitability and suppressing seizures.[1][26]

Experimental Workflow: Investigating Anticonvulsant Activity

The evaluation of anticonvulsant potential involves a combination of in vitro and in vivo models to assess both the direct interaction with the target receptor and the overall effect on seizure activity.

Caption: Workflow for evaluating the anticonvulsant properties of dimethyl-pyrazole compounds.

Key Experimental Protocol: GABA Receptor Binding Assay

This assay is used to determine the affinity of a compound for the GABA receptor.[10][27][28]

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]muscimol) that is known to bind to the GABA receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare synaptic membranes from a specific brain region (e.g., rat cortex or cerebellum).

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the dimethyl-pyrazole compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Quantify the amount of radioactivity bound to the membranes using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated.

Neuroprotective Potential in Alzheimer's Disease

The pathogenesis of Alzheimer's disease is complex, involving amyloid-beta (Aβ) plaque formation, neuroinflammation, and cholinergic dysfunction.[2][29] Some dimethyl-pyrazole derivatives have shown potential as neuroprotective agents by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[8][30] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which may improve cognitive function.

Key Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of AChE.[31][32][33][34]

Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, the substrate (acetylthiocholine), and the chromogen (DTNB) in a suitable buffer.

-

Incubation: Pre-incubate the AChE enzyme with various concentrations of the dimethyl-pyrazole compound or a control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and DTNB.

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC50 value from the dose-response curve.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected dimethyl-pyrazole derivatives from the literature. This data provides a quantitative basis for comparing the potency of different compounds across various assays.

| Compound Class | Biological Activity | Assay | Potency (IC50/MIC) | Reference |

| Pyrazole-thiourea derivative | Anticancer | THP-1 cell line | 40.34 µM | [4] |

| Indole-pyrazole hybrid | Anticancer (CDK2 inhibition) | Enzyme assay | 0.074 µM | [4] |

| Pyrazole-pyridazine hybrid | Anti-inflammatory (COX-2) | Enzyme assay | 1.15 µM | [12] |

| Benzene sulfonamide-pyrazole | Anti-inflammatory (COX-2) | Enzyme assay | 1.79 µM | [9] |

| Azopyrazole derivative | Antibacterial (E. coli) | Agar diffusion | Moderate activity | [18] |

| Isoxazole-pyrazole hybrid | Antibacterial (B. cereus) | Broth microdilution | 1.2 µg/mL | [35] |

Conclusion and Future Directions